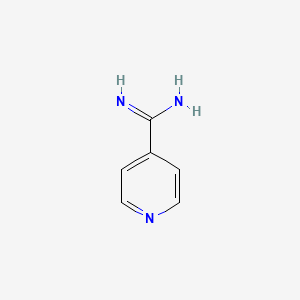

Isonicotinamidine

Description

BenchChem offers high-quality Isonicotinamidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isonicotinamidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pyridine-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c7-6(8)5-1-3-9-4-2-5/h1-4H,(H3,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJRUEBMNUUNIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60328297 | |

| Record name | ISONICOTINAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33278-46-5 | |

| Record name | ISONICOTINAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanistic Landscape of Isonicotinamide Analogs

Preface: A direct and detailed mechanism of action for Isonicotinamidine is not well-documented in the current scientific literature. However, its structural similarity to a class of extensively studied pyridinecarboxamides, including nicotinamide and isonicotinic acid derivatives, allows for an in-depth exploration of related mechanisms that are of significant interest to researchers and drug development professionals. This guide synthesizes the available data on these analogous compounds to provide a comprehensive overview of their biological activities, molecular targets, and the experimental approaches used to elucidate their functions.

Enzyme Inhibition: A Primary Mode of Action

A predominant mechanism through which nicotinamide and related structures exert their effects is through the inhibition of various enzyme families. The pyridine nitrogen atom is a key feature, often implicated in coordinating with metal centers in enzyme active sites.[1]

Nicotinamide and nicotinic acid have been shown to inhibit several cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. This inhibition is proposed to occur via the coordination of the pyridine nitrogen with the heme iron of the enzyme.[1]

Table 1: Inhibition of Human Cytochrome P450 Enzymes

| Compound | Enzyme Target | Inhibition Constant (Ki) |

|---|---|---|

| Nicotinic Acid | CYP2D6 | 3.8 ± 0.3 mM[1] |

| Nicotinamide | CYP2D6 | 19 ± 4 mM[1] |

| Nicotinamide | CYP3A4 | 13 ± 3 mM[1] |

| Nicotinamide | CYP2E1 | 13 ± 8 mM[1] |

Nicotinamide is a central molecule in NAD+ salvage pathways. Enzymes involved in this pathway are significant targets.

-

Nicotinamidases (e.g., PncA): These enzymes hydrolyze nicotinamide to nicotinic acid.[2][3] They are essential for the virulence of several pathogenic microbes and are responsible for activating the pro-drug pyrazinamide in Mycobacterium tuberculosis.[2][3] The catalytic mechanism involves a key cysteine residue.[3]

-

Nicotinamide N-Methyltransferase (NNMT): NNMT catalyzes the methylation of nicotinamide. Its overexpression is linked to various cancers and metabolic disorders, making it a therapeutic target.[4]

Table 2: Inhibition of Enzymes in NAD+ Metabolism

| Inhibitor | Enzyme Target | Potency |

|---|---|---|

| Nicotinaldehyde | Nicotinamidases | Ki: 11 nM - 1.4 µM[2] |

| 3-Pyridine Carboxaldehyde | M. tuberculosis PncA | Ki: 290 nM[3] |

| Pyrazinecarbonitrile | M. tuberculosis PncA | kinact/KI: 975 M-1s-1 (Irreversible)[3] |

| Bisubstrate-like Inhibitor | NNMT | IC50: 1.41 µM[4] |

Derivatives of the core isonicotinamide scaffold have been developed to target a diverse range of enzymes implicated in various diseases.

-

Cholinesterases (AChE and BChE): Dual inhibitors of thrombin and cholinesterases based on an isonipecotamide scaffold have been identified as potential multimodal agents for Alzheimer's disease.[5]

-

Poly(ADP-ribose) Polymerase (PARP): Nicotinamide is an inhibitor of PARP, and this activity is linked to its ability to protect cells from DNA damage and subsequent lysis.[6]

-

Translational and Transcriptional Kinases: Nicotinamide-based compounds have been designed to concurrently inhibit MNK1/2 and p70S6K, proteins important in tumorigenesis, showing potent activity in cancer cell lines.[7]

Table 3: Activity Against Other Enzyme and Protein Targets

| Compound Class / Example | Target(s) | Activity / Potency |

|---|---|---|

| Isonipecotamide Derivative (Cmpd 1) | Thrombin | Ki: 6 nM[5] |

| Isonipecotamide Derivative (Cmpd 1) | Acetylcholinesterase (eeAChE) | Ki: 0.058 µM[5] |

| Isonipecotamide Derivative (Cmpd 1) | Butyrylcholinesterase (eqBChE) | Ki: 6.95 µM[5] |

| Nicotinamide | Poly(ADP-ribose) Polymerase | Protective at ≥ 5 mM in cell culture[6] |

| Dual Kinase Inhibitor | MNK1/2 and p70S6K | Complete growth inhibition at 200 nM[7] |

Antimicrobial and Anti-inflammatory Mechanisms

Beyond direct enzyme inhibition, nicotinamide and its analogs exhibit broader biological activities.

-

Antimicrobial Activity: Nicotinamide possesses activity against both Mycobacterium tuberculosis and HIV.[8] The antitubercular drug isoniazid is a derivative of isonicotinic acid, highlighting the importance of this scaffold in antimicrobial drug design.[9]

-

Anti-inflammatory Effects: The therapeutic use of nicotinamide in inflammatory skin diseases is attributed to a variety of mechanisms, including the inhibition of leukocyte chemotaxis, mast cell degranulation, and a bacteriostatic effect against Propionibacterium acnes.[10]

Experimental Protocols

The elucidation of the mechanisms described above relies on a variety of robust experimental techniques.

-

Protocol for P450 Inhibition:

-

Human liver microsomes are used as the source of P450 enzymes.

-

Inhibition is assessed by incubating the microsomes with known P450 substrates and a range of inhibitor concentrations (e.g., nicotinamide, nicotinic acid).

-

The formation of the substrate's metabolite is monitored over time, typically using spectrophotometry or mass spectrometry.

-

Kinetic parameters, such as Ki, are determined by analyzing the data using models of enzyme inhibition (e.g., Michaelis-Menten kinetics).

-

Spectrophotometric analysis of the inhibitor's interaction with the enzyme's heme iron can confirm the mechanism of coordination.[1]

-

-

Protocol for Nicotinamidase Inhibition (Coupled Assay):

-

A glutamate dehydrogenase (GDH) coupled assay is employed for continuous spectroscopic monitoring.

-

The reaction mixture contains the nicotinamidase enzyme, the substrate nicotinamide, α-ketoglutarate, NADPH, and GDH.

-

Nicotinamidase produces ammonia, which is then used by GDH to convert α-ketoglutarate to glutamate, oxidizing NADPH to NADP+.

-

The decrease in NADPH absorbance at 340 nm is monitored.

-

For inhibitor analysis, varying concentrations of the inhibitor (e.g., nicotinaldehyde) and substrate (nicotinamide) are used to determine the mode of inhibition and calculate the Ki value.[2]

-

-

Protocol for Antiproliferative Activity (MTT Assay):

-

Human cancer cell lines (e.g., HCT-116, HepG-2, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.[11]

-

The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

-

After treatment, the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

The formazan is solubilized, and the absorbance is read on a plate reader.

-

The results are used to calculate the concentration that inhibits cell growth by 50% (IC50).

-

Visualizing Mechanisms and Workflows

References

- 1. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetics and Inhibition of Nicotinamidase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Nicotinamide protects target cells from cell-mediated cytolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. prf.flintbox.com [prf.flintbox.com]

- 8. Nicotinamide: an oral antimicrobial agent with activity against both Mycobacterium tuberculosis and human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The mechanisms of action of nicotinamide and zinc in inflammatory skin disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Isonicotinamidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for isonicotinamidine, a valuable building block in medicinal chemistry and drug development. The document details the key starting materials, reaction conditions, and experimental protocols. Quantitative data is summarized for comparative analysis, and reaction pathways are illustrated with clear diagrams.

Core Synthesis Pathways

Isonicotinamidine, also known as 4-amidinopyridine or pyridine-4-carboximidamide, is primarily synthesized from readily available pyridine derivatives. The two main precursors are 4-cyanopyridine (isonicotinonitrile) and isonicotinamide. The most direct and widely utilized method is the Pinner reaction, starting from 4-cyanopyridine.

Pathway 1: The Pinner Reaction from 4-Cyanopyridine

The Pinner reaction offers a classic and efficient route to amidines from nitriles.[1] The process involves two main steps: the formation of an intermediate Pinner salt (an imidate hydrochloride) and its subsequent ammonolysis to yield the desired amidine.[1]

Step 1: Formation of the Pinner Salt

4-Cyanopyridine is reacted with an alcohol, typically ethanol, in the presence of anhydrous hydrogen chloride. This acid-catalyzed addition forms the ethyl isonicotinimidate hydrochloride salt. Low temperatures are generally employed to prevent the thermodynamically unstable Pinner salt from rearranging into an amide and alkyl chloride.[1]

Step 2: Ammonolysis

The isolated or in-situ generated Pinner salt is then treated with ammonia to displace the ethoxy group, yielding isonicotinamidine, usually as its hydrochloride salt.

Experimental Protocol: General Procedure for the Pinner Reaction

-

Pinner Salt Formation: A solution of 4-cyanopyridine in a suitable anhydrous solvent (e.g., diethyl ether or dioxane) is cooled in an ice bath. Anhydrous ethanol is added, followed by the slow bubbling of dry hydrogen chloride gas or the addition of a saturated solution of HCl in an anhydrous solvent. The reaction mixture is stirred at a low temperature until the precipitation of the Pinner salt is complete. The salt can be isolated by filtration and washed with a cold, anhydrous solvent.

-

Ammonolysis: The isolated Pinner salt is suspended in a suitable solvent and treated with a source of ammonia (e.g., a solution of ammonia in ethanol or liquid ammonia). The reaction is stirred until completion, and the resulting isonicotinamidine hydrochloride can be isolated by filtration and purified by recrystallization.

Pinner Reaction Pathway for Isonicotinamidine Synthesis

Pathway 2: From Isonicotinamide

While less direct than the Pinner reaction, isonicotinamidine can also be conceptually derived from isonicotinamide. This would typically involve the conversion of the amide functional group to an imidoyl chloride, followed by ammonolysis.

Step 1: Formation of Isonicotinimidoyl Chloride

Isonicotinamide can be reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the corresponding isonicotinimidoyl chloride. This reactive intermediate is analogous to an acid chloride but with a nitrogen atom in place of the carbonyl oxygen.[2]

Step 2: Ammonolysis

The isonicotinimidoyl chloride is then reacted with ammonia to yield isonicotinamidine.

Experimental Workflow: Conceptual Pathway from Isonicotinamide

Conceptual Synthesis of Isonicotinamidine from Isonicotinamide

Synthesis of the Precursor: Isonicotinamide from 4-Cyanopyridine

The synthesis of the isonicotinamide precursor from 4-cyanopyridine is a well-documented process, often serving as the first step in a multi-step synthesis. This hydrolysis can be achieved under various conditions.

Experimental Protocol: Hydrolysis of 4-Cyanopyridine to Isonicotinamide

A common method involves the hydrolysis of 4-cyanopyridine in an aqueous medium at elevated temperatures. The reaction can be catalyzed by bases such as sodium hydroxide or metal oxides like magnesium oxide.[3]

In a continuous flow synthesis approach, a solution of 4-cyanopyridine in a methanol/water mixture is reacted with an aqueous solution of sodium hydroxide at temperatures ranging from 90°C to 105°C.[4]

| Starting Material | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 4-Cyanopyridine | Sodium Hydroxide | Methanol/Water (7:3) | 95 | ~15 min (residence time) | >95 (conversion) | [4] |

| 4-Cyanopyridine | Magnesium Oxide | Water | 120 | 3 hours | 95 (efficiency) | [3] |

| 4-Cyanopyridine | Sodium Tungstate | Aqueous Sodium Hypochlorite | 90-95 | 10 hours | High (unspecified) | [5] |

Signaling Pathways and Biological Activity

Currently, there is limited specific information available in the scientific literature regarding the direct involvement of isonicotinamidine in cellular signaling pathways. Research has more prominently focused on related molecules. For instance, nicotinamide, an isomer of isonicotinamide, is a well-known precursor to NAD+ and is involved in numerous cellular processes.[6] Additionally, 4-aminopyridine, a structural analog of isonicotinamidine, is known for its biological activity, particularly in the context of neurodegenerative disorders.[7] The biological activity and potential roles of isonicotinamidine in signaling cascades represent an area for future research.

References

- 1. Pinner reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. US2904552A - Production of nicotinamide and isonicotinamide - Google Patents [patents.google.com]

- 4. WO2021069975A1 - A continuous flow synthesis method for the manufacture of isoniazid - Google Patents [patents.google.com]

- 5. CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine - Google Patents [patents.google.com]

- 6. Isonicotinic Acid Hydrazide Conversion to Isonicotinyl-NAD by Catalase-peroxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Isonicotinamidine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse biological activities of isonicotinamidine and its derivatives. The document summarizes key quantitative data, details experimental protocols for the cited biological assays, and visualizes relevant signaling pathways and experimental workflows, offering a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.

Introduction

Isonicotinamidine, a pyridinecarboxamidine, and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. These compounds have demonstrated potential as antifungal, anti-inflammatory, antihyperlipidemic, and anticancer agents. This guide delves into the core scientific findings, presenting a structured analysis of their biological evaluation and underlying mechanisms of action.

Synthesis of Isonicotinamidine Derivatives

The synthesis of isonicotinamidine and its derivatives can be achieved through various chemical strategies. A common approach involves the reaction of isonicotinonitrile with an appropriate amine under specific conditions. Modifications to the pyridine ring or the amidine group allow for the generation of a diverse library of derivatives with varied biological properties.

General Synthesis Protocol:

A general method for the synthesis of isonicotinamide derivatives involves the coupling of isonicotinic acid with a desired amine. For instance, N-(benzoylphenyl)pyridine-4-carboxamide can be synthesized by reacting isonicotinoyl chloride (prepared from isonicotinic acid and a chlorinating agent like thionyl chloride) with the corresponding aminobenzophenone in the presence of a base.

Microwave-assisted synthesis has also been employed to accelerate reaction times and improve yields for the preparation of certain isonicotinamide derivatives. This technique often involves the reaction of isonicotinamide with substituted bromoacetophenones under microwave irradiation.

Furthermore, multicomponent reactions, such as the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, provide an efficient route to complex heterocyclic structures incorporating the isonicotinamide scaffold. This reaction typically involves an amidine (or a related nitrogen-containing heterocycle), an aldehyde, and an isocyanide.

Biological Activities and Quantitative Data

Isonicotinamidine and its derivatives have been extensively evaluated for a range of biological activities. The following sections summarize the key findings and present the quantitative data in structured tables.

Antifungal Activity

Certain isonicotinamide derivatives have shown promising antifungal activity against various fungal strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |

| 16g | Candida albicans SC5314 | 0.25 | [1] |

| 16g | Fluconazole-resistant C. albicans (6 strains) | 0.125 - 1 | [1] |

| Nicotinamide | Candida albicans | - | |

| Isonicotinamide Derivatives | Sclerotinia sclerotiorum | - | [2] |

Note: Specific MIC values for all tested compounds and strains from the referenced literature should be compiled here.

Anti-inflammatory Activity

The anti-inflammatory potential of isonicotinic acid derivatives has been investigated, with some compounds showing potent inhibition of cyclooxygenase-2 (COX-2) and reactive oxygen species (ROS).

| Compound ID | Assay | IC50 (µM) | Reference |

| 5 | ROS Inhibition | 1.42 ± 0.1 (µg/mL) | [3] |

| Ibuprofen (standard) | ROS Inhibition | 11.2 ± 1.9 (µg/mL) | [3] |

| N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide | Carrageenan-induced paw edema | - | [4] |

Note: Further IC50 values from the referenced literature should be added.

Anticancer Activity

Nicotinamide derivatives have been explored as potential anticancer agents, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.

| Compound ID | Cell Line | IC50 (µM) | VEGFR-2 Inhibition IC50 (nM) | Reference |

| 8 | HCT-116 | 5.4 | 77.02 | [5][6] |

| 8 | HepG2 | 7.1 | 77.02 | [5][6] |

| 10 | HCT-116 | 15.4 | 145.1 | [7][8] |

| 10 | HepG2 | 9.8 | 145.1 | [7][8] |

| 11 | HCT-116 | 20.17 | 86.60 | [7][8] |

| 7 | HCT-116 | 15.7 | 250.2 | [7][8] |

| Sorafenib (standard) | HCT-116 | 9.30 | 53.65 | [7][8] |

| Sorafenib (standard) | HepG2 | 7.40 | 53.65 | [7][8] |

| 10 | MCF-7 | 8.25 | 51 | [9] |

| 10 | HCT-116 | 6.48 | 51 | [9] |

Antihyperlipidemic and Antioxidant Activity

Novel isonicotinic carboxamide derivatives have been evaluated for their ability to control hyperlipidemia and oxidative stress.

| Compound ID | Biological Activity | Quantitative Data | Reference |

| C4 (N-(3-Benzoylphenyl)pyridine-4-carboxamide) | Antihyperlipidemic | Significant reduction in TC and TG (p < 0.05) | [10][11] |

| C12 | Antihyperlipidemic | Significant reduction in TC and TG (p < 0.05) | [10][11] |

| C20 | Antioxidant (DPPH assay) | 22% radical scavenging effect | [10][11] |

| Nicotinic acid-based pyrazoles (6e, 6f) | Antihyperlipidemic | TC reduction: 14-19%, TG reduction: 24-28% | [12] |

Note: TC = Total Cholesterol, TG = Triglycerides.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar for yeasts). A suspension of the fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in the assay medium (e.g., RPMI-1640) to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

-

Preparation of Compounds: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using the assay medium.

-

Incubation: An equal volume of the fungal inoculum is added to each well of the microtiter plate containing the diluted compounds. The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control (wells with no compound).

In Vitro VEGFR-2 Kinase Assay

-

Assay Components: The assay typically includes recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), ATP, and an assay buffer.

-

Compound Preparation: The test compounds are serially diluted to various concentrations.

-

Kinase Reaction: The test compound is pre-incubated with the VEGFR-2 enzyme in the assay buffer. The kinase reaction is initiated by the addition of the substrate and ATP. The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

-

Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as a luminescence-based assay that measures the amount of ATP remaining after the reaction (e.g., Kinase-Glo®). A lower luminescence signal indicates higher kinase activity.

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

DPPH Radical Scavenging Assay

-

Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in a suitable solvent (e.g., methanol or ethanol).

-

Reaction Mixture: The test compounds are prepared at various concentrations. A fixed volume of the DPPH solution is added to each concentration of the test compound.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Triton WR-1339-Induced Hyperlipidemia in Rats

-

Animal Model: Male Wistar rats are typically used. The animals are fasted overnight before the induction of hyperlipidemia.

-

Induction of Hyperlipidemia: A single intraperitoneal injection of Triton WR-1339 (e.g., 200-400 mg/kg body weight) dissolved in sterile saline is administered to the rats.

-

Treatment: The test compounds or a standard drug (e.g., fenofibrate) are administered orally or via another appropriate route at a specified time relative to the Triton WR-1339 injection.

-

Blood Sampling: Blood samples are collected from the animals at a specific time point after Triton WR-1339 administration (e.g., 18 or 24 hours).

-

Biochemical Analysis: The collected blood is centrifuged to separate the serum. Serum levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein (LDL), and high-density lipoprotein (HDL) are determined using standard enzymatic kits.

-

Data Analysis: The lipid levels in the treated groups are compared to those in the hyperlipidemic control group (treated with Triton WR-1339 only) and a normal control group.

In Vitro Anti-inflammatory Assay (ROS Inhibition)

-

Cell Culture: A suitable cell line, such as human whole blood or isolated neutrophils, is used.

-

Compound Incubation: The cells are incubated with various concentrations of the test compounds.

-

Stimulation: The production of reactive oxygen species (ROS) is stimulated using an appropriate agent (e.g., opsonized zymosan).

-

Detection: The production of ROS is measured using a chemiluminescence method with a luminol probe.

-

Data Analysis: The percentage of inhibition of ROS production is calculated for each compound concentration. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The biological activities of isonicotinamidine derivatives are often mediated through their interaction with specific signaling pathways. The following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows.

Caption: VEGFR-2 Signaling Pathway and Inhibition by Isonicotinamidine Derivatives.

Caption: COX-2 Inflammatory Pathway and Inhibition by Isonicotinic Acid Derivatives.

Caption: Experimental Workflow for In Vivo Antihyperlipidemic Assay.

Conclusion

Isonicotinamidine and its derivatives represent a versatile scaffold in drug discovery, demonstrating a wide array of biological activities. The data and protocols compiled in this technical guide highlight their potential as lead compounds for the development of new therapeutic agents. Further research, including structure-activity relationship (SAR) studies and in vivo efficacy and safety evaluations, is warranted to fully explore the therapeutic potential of this promising class of compounds. This guide serves as a foundational resource to aid researchers in these future endeavors.

References

- 1. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. Pharmacological Evaluation of Novel Isonicotinic Carboxamide Derivatives as Potential Anti-Hyperlipidemic and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Isonicotinamidine: An Unexplored Therapeutic Potential

A Technical Whitepaper on the State of Research and the Therapeutic Promise of a Related Isomer, Nicotinamidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document explores the current scientific landscape surrounding isonicotinamidine as a potential therapeutic agent. Despite its structural similarity to the well-researched nicotinamide, a thorough review of existing literature reveals a significant gap in the scientific understanding of isonicotinamidine's biological effects and therapeutic applications. This paper will first summarize the limited available information on isonicotinamidine and its derivatives. Subsequently, it will provide an in-depth analysis of its extensively studied isomer, nicotinamide, as a proxy to highlight the potential therapeutic avenues that isonicotinamidine might one day offer, should research into this molecule be undertaken. This guide will cover the known mechanisms of action, quantitative biological data, and relevant experimental protocols related to nicotinamide, offering a comprehensive resource for researchers interested in the broader therapeutic potential of pyridinecarboxamides.

Isonicotinamidine: An Uncharted Territory

Isonicotinamidine, the amidine derivative of isonicotinic acid, remains a largely uninvestigated molecule in the realm of therapeutic research. Extensive database searches have yielded a notable absence of preclinical or clinical studies evaluating its efficacy or mechanism of action for any disease indication.

While derivatives of the structurally related isonicotinic acid have shown promise, particularly in the context of inflammation, specific data on isonicotinamidine is not available. For instance, certain synthesized isonicotinoyl motifs have been investigated as inhibitors of reactive oxygen species (ROS), demonstrating potential anti-inflammatory activity. One such study reported an IC50 value for an isonicotinate compound, highlighting the potential of the isonicotinoyl scaffold in drug discovery.

The dearth of information on isonicotinamidine itself necessitates a pivot to its well-characterized isomer, nicotinamide, to understand the potential therapeutic landscape for this class of molecules.

Nicotinamide: A Well-Established Therapeutic Agent and a Model for Isonicotinamidine's Potential

Nicotinamide, also known as niacinamide, is the amide of nicotinic acid and a form of vitamin B3. It is a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+), which are pivotal in numerous cellular metabolic and signaling pathways. Its established roles in cellular function have led to extensive research into its therapeutic applications across a wide range of conditions.

Therapeutic Applications of Nicotinamide

Nicotinamide has demonstrated therapeutic potential in various domains, including:

-

Dermatology: Used in the treatment of inflammatory skin diseases like acne vulgaris and bullous pemphigoid. It is also explored for skin cancer chemoprevention.

-

Neurology: Investigated for its neuroprotective effects in conditions like Parkinson's disease and for its potential role in mitigating neuroinflammation.

-

Oncology: Some studies suggest antiproliferative activity of nicotinamide derivatives against various cancer cell lines.

-

Infectious Diseases: Research has explored its antimicrobial activity against Mycobacterium tuberculosis and human immunodeficiency virus (HIV).

-

Metabolic and Cardiovascular Health: Nicotinamide and its precursors are studied for their role in improving metabolic function and their potential in conditions like glaucoma and myocardial ischemia-reperfusion injury.

Mechanisms of Action of Nicotinamide

Nicotinamide exerts its therapeutic effects through multiple mechanisms:

-

NAD+ Precursor: As a primary precursor to NAD+, nicotinamide plays a crucial role in maintaining cellular energy metabolism and redox balance.

-

Enzyme Inhibition: It acts as an inhibitor of several enzymes, including:

-

Poly(ADP-ribose) polymerases (PARPs): PARP inhibition is a key mechanism behind its anti-inflammatory and neuroprotective effects.

-

Sirtuins (e.g., SIRT1): While it can act as an inhibitor in vitro, its effect in cells can be stimulatory due to its conversion to NAD+, a required co-substrate for sirtuins.

-

Cytochrome P450 enzymes: It has been shown to inhibit CYP2D6, CYP3A4, and CYP2E1.

-

-

Anti-inflammatory Effects: Nicotinamide inhibits the production of proinflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α.

-

Modulation of Signaling Pathways: It influences various signaling pathways, including:

-

TGFβ/SMADs pathway: Suppression of this pathway contributes to its anti-fibrotic effects.

-

Nrf2/HO-1 and TLR4 signaling pathways: Modulation of these pathways is implicated in its neuroprotective effects against oxidative stress and neuroinflammation.

-

SIRT3/mtROS/JNK signaling pathway: This pathway is involved in its cardioprotective effects.

-

Quantitative Data on Nicotinamide and Its Derivatives

The following tables summarize key quantitative data from various studies on nicotinamide and its derivatives.

Table 1: Enzyme Inhibition Data for Nicotinamide

| Enzyme Target | Ki Value (mM) |

| CYP2D6 | 19 ± 4 |

| CYP3A4 | 13 ± 3 |

| CYP2E1 | 13 ± 8 |

Data from in vitro inhibition studies.

Table 2: Antiproliferative Activity of Nicotinamide Derivatives

| Compound | Cell Line | IC50 (µM) |

| Nicotinamide Derivative 10b | MCF-7 | 3.4 ± 0.02 |

| HepG2 | 3.85 ± 0.02 | |

| HCT-116 | 1.59 ± 0.01 | |

| Nicotinamide Derivative 16c | MCF-7 | 2.1 ± 0.05 |

| HepG2 | 4.61 ± 0.05 | |

| HCT-116 | 4.05 ± 0.03 |

Data from a study on newly synthesized nicotinamide derivatives as VEGFR-2 inhibitors.

Table 3: Clinical Trial Data for Nicotinamide in Skin Cancer Chemoprevention

| Outcome | Nicotinamide Group | Placebo Group | Rate Ratio (95% CI) | P-value |

| New nonmelanoma skin cancers at 12 months | 207 | 210 | 1.0 (0.8 to 1.3) | 0.96 |

Results from a 12-month, placebo-controlled trial in immunosuppressed solid-organ transplant recipients.

Experimental Protocols

This section details the methodologies for key experiments cited in the context of nicotinamide research, which could serve as a template for future investigations into isonicotinamidine.

In Vitro Enzyme Inhibition Assay (Cytochrome P450)

-

Objective: To determine the inhibitory potential of a compound against human cytochrome P450 enzymes.

-

Methodology:

-

Human liver microsomes are used as the source of P450 enzymes.

-

A specific substrate for each CYP isozyme (e.g., dextromethorphan for CYP2D6) is incubated with the microsomes in the presence of varying concentrations of the test compound (nicotinamide).

-

The reaction is initiated by the addition of an NADPH-generating system.

-

After a defined incubation period, the reaction is stopped, and the formation of the metabolite is quantified using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

-

The inhibition constant (Ki) is determined by analyzing the data using appropriate enzyme kinetic models (e.g., Dixon or Cornish-Bowden plots).

-

Cell Viability and Antiproliferative Assay (MTT Assay)

-

Objective: To assess the cytotoxic and antiproliferative effects of a compound on cancer cell lines.

-

Methodology:

-

Cancer cells (e.g., MCF-7, HepG2, HCT-116) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound (nicotinamide derivatives) for a specified duration (e.g., 72 hours).

-

After treatment, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

-

In Vivo Model of Spinal Cord Injury

-

Objective: To evaluate the therapeutic effect of a compound on functional recovery and fibrotic scar formation after spinal cord injury (SCI).

-

Methodology:

-

A contusion or transection injury is induced at a specific level of the spinal cord in adult mice or rats.

-

The test compound (nicotinamide) or vehicle is administered to the animals, typically via intraperitoneal injection, starting shortly after the injury and continuing for a defined period.

-

Functional recovery is assessed at regular intervals using behavioral tests such as the Basso Mouse Scale (BMS) for locomotion.

-

At the end of the study, spinal cord tissue is collected for histological and molecular analysis.

-

Fibrotic scar formation is evaluated by staining tissue sections with markers for fibrosis (e.g., Masson's trichrome, antibodies against collagen I).

-

The expression of fibrosis-related genes is quantified using techniques like quantitative real-time PCR (qRT-PCR) or Western blotting.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by nicotinamide and a typical experimental workflow for drug discovery.

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Isonicotinoyl Compounds: A Bioisosteric Approach to Isonicotinamidine

For Researchers, Scientists, and Drug Development Professionals

Abstract: The isonicotinoyl scaffold, characterized by a carbonyl group at the 4-position of a pyridine ring, is a cornerstone in medicinal chemistry. Its derivatives, most notably isonicotinamide and isonicotinohydrazide (isoniazid), exhibit a vast range of biological activities, including antifungal, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[1][2][3][4] While the structure-activity relationships (SAR) for these amide and hydrazide derivatives are well-documented, specific SAR literature for isonicotinamidine—where the carbonyl oxygen is replaced by an imine group—is notably scarce. This guide bridges this gap by leveraging the principle of bioisosterism. We will first detail the established SAR of isonicotinamide derivatives and then use the amide-to-amidine bioisosteric replacement as a framework to hypothesize the core SAR basics for the yet-to-be-explored isonicotinamidine scaffold. This document serves as a foundational reference and a roadmap for initiating research programs aimed at developing novel isonicotinamidine-based therapeutic agents.

Core Structure-Activity Relationship of Isonicotinamide Derivatives

The biological activity of isonicotinamide derivatives is profoundly influenced by substitutions on both the pyridine ring and the amide nitrogen. The pyridine nitrogen itself is a key interaction point, often acting as a hydrogen bond acceptor or coordinating with metal ions in enzyme active sites.[5]

Antifungal Activity

A significant body of research exists for nicotinamide and isonicotinamide derivatives as antifungal agents, particularly against Candida albicans. The SAR suggests that specific substitutions on an N-phenyl ring are crucial for potent activity.

Key SAR Insights for Antifungal Isonicotinamides:

-

N-Aryl Substitution: An N-aryl group (specifically a phenyl ring) is a common feature in active compounds.

-

Positional Isomerism on the N-Phenyl Ring: The substitution pattern on the N-phenyl ring is critical. For instance, in a series of 2-amino-N-(substituted phenyl)nicotinamides, an isopropyl group at the meta-position of the phenyl ring was found to be optimal for activity.[2][6]

-

Substitution on the Pyridine Ring: The addition of a small, electron-donating group, such as an amino group at the 2-position of the pyridine ring, can significantly enhance antifungal potency.[2][6]

Table 1: Quantitative SAR Data for Antifungal 2-Amino-N-(phenyl)nicotinamide Derivatives Against C. albicans

| Compound ID | N-Phenyl Substitution | MIC (µg/mL) vs. C. albicans SC5314 | Reference |

| 16g | 3-isopropyl | 0.25 | [2][6] |

| 16a | 3-ethyl | > 64 | [6] |

| 16b | 3-tert-butyl | > 64 | [6] |

| 16c | 4-isopropyl | > 64 | [6] |

| Fluconazole | (Standard) | 0.5 | [6] |

Data synthesized from studies on nicotinamide derivatives, which share the core scaffold and provide strong inferential data for isonicotinamide.[2][6]

Enzyme Inhibition

Isonicotinamide and its isomers are known to inhibit a variety of enzymes. The SAR for enzyme inhibition is highly target-specific.

Key SAR Insights for Enzyme Inhibition:

-

ALKBH2 Inhibition: For inhibiting the DNA demethylase ALKBH2, a key structural motif involves a carboxylic acid linked to the isonicotinamide core. This acidic group is crucial for activity, but its presence can hinder cell permeability. The corresponding ester prodrugs show better cellular activity.[7]

-

Bruton's Tyrosine Kinase (Btk) Inhibition: QSAR studies on nicotinamide analogs as Btk inhibitors have highlighted the importance of specific interactions with key residues like Tyr551. The models suggest that both electronic and steric factors of the substituents play a role in modulating potency.[8]

-

Cytochrome P450 Inhibition: Nicotinamide can inhibit CYP2D6, CYP3A4, and CYP2E1. This inhibition occurs through the coordination of the pyridine nitrogen atom with the heme iron in the enzyme's active site.[5]

Table 2: Quantitative SAR Data for Isonicotinamide-based ALKBH2 Inhibitors

| Compound ID | R Group (Ester/Acid) | IC50 (µM) | Reference |

| AH2-14c | -CH₃ (Ester) | Low Cellular Activity | [7] |

| AH2-15c | -H (Carboxylic Acid) | 0.031 | [7] |

The Amide-Amidine Bioisosteric Relationship

Bioisosteres are functional groups or molecules that have similar chemical and physical properties, which can lead to similar biological activities.[9] The replacement of an amide with an amidine is a common strategy in medicinal chemistry to modulate a compound's properties.

-

Electronic Properties: The amidine group is significantly more basic (pKa ~10-12) than the amide group (neutral). This means at physiological pH, an amidine is likely to be protonated (an amidinium cation), which can form stronger ionic and hydrogen bonds with a biological target compared to a neutral amide.

-

Hydrogen Bonding: Both groups are excellent hydrogen bond donors and acceptors. The protonated amidine, however, offers a more localized positive charge that can engage in stronger electrostatic interactions.

Prospective SAR for Isonicotinamidine

Based on the principles above, we can propose a logical SAR framework for isonicotinamidine derivatives. The increased basicity of the amidine group is the most significant structural change and will likely dominate its interactions.

Hypothesized SAR for Isonicotinamidine:

-

Enhanced Target Binding: If the target's active site contains an acidic residue (e.g., Asp, Glu) or a cation-pi interaction site, the protonated amidine could form a strong salt bridge or ionic bond, potentially leading to a significant increase in potency compared to the corresponding amide.

-

Altered Pharmacokinetics: The positive charge at physiological pH will decrease lipophilicity and may reduce cell membrane permeability. This could be a challenge for targeting intracellular proteins but may be advantageous for extracellular targets.

-

Substitution on Amidine Nitrogens: The primary (-NH2) and secondary (=NH) nitrogens of the amidine group offer new points for substitution, allowing for fine-tuning of steric and electronic properties.

-

Substitution on the Pyridine Ring: The effects of substitutions on the pyridine ring are likely to be conserved from the isonicotinamide series. For example, a 2-amino group would still be expected to enhance activity in relevant antifungal or enzyme-inhibiting contexts.

Experimental Protocols

The following are detailed, generalized protocols adapted from literature on related isonicotinoyl compounds.[1][4][10] These serve as a starting point for the synthesis and evaluation of novel isonicotinamidine derivatives.

General Synthesis of N-Substituted Isonicotinamides (Adaptable for Isonicotinamidines)

This protocol describes a typical amide coupling reaction. To adapt for isonicotinamidines, one would start from an isonicotinimidate ester and react it with the desired amine.

-

Activation of Isonicotinic Acid: To a solution of isonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (N2), add a coupling agent such as HBTU (1.1 eq) and an organic base such as diisopropylethylamine (DIPEA, 2.5 eq). Stir the mixture at room temperature for 30 minutes.

-

Amine Addition: Add the desired primary or secondary amine (1.05 eq) to the activated mixture.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Inoculum: Culture the fungal strain (e.g., C. albicans) on an appropriate agar plate. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using the RPMI medium to achieve the desired final concentration range (e.g., 128 µg/mL to 0.25 µg/mL).

-

Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted compound.

-

Controls: Include a positive control (fungal inoculum without compound) and a negative control (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Potential Mechanisms and Signaling Pathways

Given that isonicotinamides are known enzyme inhibitors, it is highly probable that isonicotinamidines will target the same or similar enzymes. The altered electronic nature of the amidine could, however, change the specific interactions within the active site or even alter the target profile.

For example, many kinases, proteases, and metabolic enzymes have key acidic residues in their active sites that are critical for substrate recognition and catalysis. The positively charged amidinium ion of an isonicotinamidine derivative would be an ideal binding partner for such a residue, potentially acting as a competitive inhibitor that mimics the substrate or transition state.

Conclusion

The structure-activity relationship of isonicotinamidine remains a fertile and underexplored area of medicinal chemistry. While direct experimental data is limited, a robust and logical research framework can be constructed by drawing upon the extensive knowledge of isonicotinamide SAR and applying the fundamental principles of bioisosterism. The key difference—the increased basicity of the amidine group—presents both a challenge in terms of pharmacokinetics and a significant opportunity for enhancing target potency through strong ionic interactions. This guide provides the foundational SAR, experimental starting points, and theoretical framework necessary to embark on the rational design and discovery of novel isonicotinamidine-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. QSAR analysis of nicotinamidic compounds and design of potential Bruton's tyrosine kinase (Btk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drughunter.com [drughunter.com]

- 10. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

Isonicotinamidine and its role in enzyme inhibition

An In-depth Technical Guide to Isonicotinamidine and its Potential Role in Enzyme Inhibition

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on the enzyme inhibitory properties of isonicotinamidine is limited in publicly available scientific literature. This guide, therefore, draws upon extensive research conducted on its close structural analogs, including isonicotinic acid derivatives and nicotinamide, to provide a comprehensive overview of its potential mechanisms and applications in enzyme inhibition.

Introduction to Isonicotinamidine

Isonicotinamidine is a derivative of isonicotinic acid, characterized by an amidine functional group in place of the carboxylic acid. It belongs to the pyridinecarboxamide class of compounds. While isonicotinamidine itself is not extensively studied, its structural relatives have demonstrated significant interactions with various enzymes, suggesting that isonicotinamidine may hold similar potential as an enzyme inhibitor. This guide will explore the established enzyme inhibitory activities of these related compounds to build a foundational understanding of the potential of isonicotinamidine in drug discovery and development.

Enzyme Inhibition Profiles of Isonicotinamidine Analogs

The enzyme inhibitory activities of compounds structurally related to isonicotinamidine have been documented against several key enzyme targets. The following sections and tables summarize the available quantitative data for these analogs.

Inhibition of Cyclooxygenase-2 (COX-2) by Isonicotinic Acid Derivatives

Derivatives of isonicotinic acid have been investigated for their anti-inflammatory properties, which are linked to the inhibition of the COX-2 enzyme.[1]

| Compound Class | Target Enzyme | IC50 | Notes |

| Isonicotinic Acid Derivatives | COX-2 | Varies by derivative | Inhibition of COX-2 is a key mechanism for anti-inflammatory effects.[1] |

| Compound 5 (an isonicotinate of meta-aminophenol) | Reactive Oxygen Species (ROS) Production | 1.42 ± 0.1 µg/mL | Demonstrated potent anti-inflammatory activity, significantly better than ibuprofen.[1] |

Inhibition of Cytochrome P450 Enzymes by Nicotinamide

Nicotinamide, an isomer of isonicotinamide, has been shown to inhibit several cytochrome P450 enzymes, which are crucial in drug metabolism.[2]

| Inhibitor | Target Enzyme | Ki | Inhibition Mechanism |

| Nicotinamide | CYP2D6 | 19 ± 4 mM | Coordination of the pyridine nitrogen to the heme iron.[2] |

| Nicotinamide | CYP3A4 | 13 ± 3 mM | Coordination of the pyridine nitrogen to the heme iron.[2] |

| Nicotinamide | CYP2E1 | 13 ± 8 mM | Coordination of the pyridine nitrogen to the heme iron.[2] |

| Nicotinic Acid | CYP2D6 | 3.8 ± 0.3 mM | Coordination of the pyridine nitrogen to the heme iron.[2] |

Inhibition of Succinate Dehydrogenase by Nicotinamide Derivatives

Synthetic derivatives of nicotinamide have been developed as potent inhibitors of succinate dehydrogenase (SDH), with applications as antifungal agents.[3]

| Compound | Target Enzyme | Target Organism | IC50 |

| Nicotinamide Derivative 3a-17 | Succinate Dehydrogenase | Rhizoctonia solani | 15.8 µM |

| Nicotinamide Derivative 3a-17 | Succinate Dehydrogenase | Sclerotinia sclerotiorum | 20.3 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of enzyme inhibition by compounds such as isonicotinamidine.

General Spectrophotometric Enzyme Assay

This protocol can be adapted to measure the activity of various enzymes and assess the inhibitory potential of compounds like isonicotinamidine.

Principle: The assay measures the change in absorbance of a substrate or product over time, which is proportional to the enzyme's activity. The introduction of an inhibitor will lead to a decrease in the rate of this change.

Materials:

-

Purified enzyme

-

Substrate specific to the enzyme

-

Buffer solution appropriate for the enzyme

-

Isonicotinamidine or other test inhibitors

-

Spectrophotometer

-

Cuvettes

Procedure:

-

Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and inhibitor in the appropriate buffer.

-

Assay Mixture Preparation: In a cuvette, combine the buffer, substrate, and the inhibitor at various concentrations.

-

Enzyme Reaction Initiation: Add the enzyme solution to the cuvette to start the reaction.

-

Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and record the change in absorbance at a specific wavelength over a set period.

-

Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

IC50 Determination: Plot the reaction velocities against the inhibitor concentrations to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Determination of Ki

The inhibition constant (Ki) is a more absolute measure of an inhibitor's potency than the IC50. It can be determined from IC50 values using the Cheng-Prusoff equation, especially for competitive inhibitors.

Equation: Ki = IC50 / (1 + [S]/Km)

Where:

-

[S] is the substrate concentration.

-

Km is the Michaelis-Menten constant of the substrate.

Signaling Pathways Modulated by Isonicotinamidine Analogs

Nicotinamide has been shown to modulate several signaling pathways implicated in various physiological and pathological processes.

TGF-β/SMADs Signaling Pathway

Nicotinamide has been found to inhibit fibrotic scar formation by suppressing the TGF-β/SMADs signaling pathway.[4]

Caption: Nicotinamide inhibits the TGF-β/SMADs signaling pathway.

SIRT3/mtROS/JNK Signaling Pathway

Nicotinamide riboside, a precursor to nicotinamide, has been shown to alleviate myocardial ischemia-reperfusion injury by modulating the SIRT3/mtROS/JNK signaling pathway.[5]

Caption: Nicotinamide riboside modulates the SIRT3/mtROS/JNK pathway.

Conclusion and Future Directions

While direct evidence for isonicotinamidine as an enzyme inhibitor is currently lacking, the substantial body of research on its structural analogs provides a strong rationale for its investigation. The inhibitory activities of isonicotinic acid derivatives against COX-2, nicotinamide against cytochrome P450 enzymes and succinate dehydrogenase, and the mode of action of the related drug isoniazid, all point to the potential of the isonicotinamide scaffold in enzyme-targeted drug discovery.

Future research should focus on synthesizing and screening isonicotinamidine and its derivatives against a panel of clinically relevant enzymes. Detailed mechanistic studies, including kinetic analysis and structural biology, will be crucial to elucidate its specific mode of action and to guide the development of novel therapeutic agents. The experimental protocols and pathway analyses presented in this guide offer a foundational framework for such investigations.

References

- 1. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antifungal activity of nicotinamide derivatives as succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic application of nicotinamide: As a potential target for inhibiting fibrotic scar formation following spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nicotinamide Riboside-Driven Modulation of SIRT3/mtROS/JNK Signaling Pathways Alleviates Myocardial Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of Isonicotinamidine and its Analogue, Isonicotinamide

To the valued researcher: This guide addresses the spectroscopic data for isonicotinamidine (pyridine-4-carboximidamide). It must be noted that a comprehensive search of scientific literature and spectral databases reveals a significant scarcity of published experimental spectroscopic data (NMR, IR, Mass Spectrometry) for isonicotinamidine.

Given this, the following guide has been structured to provide maximum value. It presents the extensive, publicly available spectroscopic data for the closely related and structurally analogous compound, isonicotinamide . This information serves as a crucial reference point for any researcher synthesizing or analyzing isonicotinamidine. The guide also includes detailed, generalized experimental protocols applicable to the analysis of nitrogen-containing aromatic compounds like isonicotinamidine and a logical workflow for such an analysis.

A key structural difference exists between the two compounds: isonicotinamidine features a carboximidamide group (an amidine), while isonicotinamide possesses a carboxamide group (an amide). This difference is expected to manifest in distinct spectroscopic signatures.

Spectroscopic Data of Isonicotinamide (Analogue)

The following tables summarize the spectroscopic data for isonicotinamide (CAS: 1453-82-3), the amide analogue of isonicotinamidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR) Data for Isonicotinamide [1][2]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (in DMSO-d₆) |

| 8.70 - 8.80 | Doublet | 2H | Protons ortho to ring N |

| 7.75 - 7.85 | Doublet | 2H | Protons meta to ring N |

| 8.15 | Broad | 1H | Amide N-H (one proton) |

| 7.60 | Broad | 1H | Amide N-H (one proton) |

¹³C NMR (Carbon NMR) Data for Isonicotinamide [3]

| Chemical Shift (ppm) | Assignment (in DMSO-d₆) |

| 166.5 | Carbonyl Carbon (C=O) |

| 150.0 | Carbons ortho to ring N |

| 141.0 | Carbon para to ring N |

| 121.5 | Carbons meta to ring N |

Expected Differences for Isonicotinamidine:

-

¹H NMR: The chemical shifts for the amide (N-H) protons would be replaced by signals from the amidine (=NH and -NH₂) protons. These are also expected to be broad and their chemical shift will be highly dependent on solvent and concentration.

-

¹³C NMR: The signal for the carbonyl carbon (~166.5 ppm) in isonicotinamide would be replaced by a signal for the imino carbon (C=NH) of the amidine group in isonicotinamidine, typically appearing in a slightly different region, often between 150-165 ppm.

Infrared (IR) Spectroscopy Data

Key IR Absorption Bands for Isonicotinamide [4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3360 - 3180 | Strong | N-H stretching vibrations (amide) |

| ~1670 | Strong | C=O stretching (Amide I band) |

| ~1600 | Medium | N-H bending / C=C ring stretching |

| ~1400 | Medium | C-N stretching |

| ~1000, ~800 | Medium | C-H out-of-plane bending (aromatic ring) |

Expected Differences for Isonicotinamidine:

-

The strong C=O stretch around 1670 cm⁻¹ would be absent.

-

A new strong band for the C=N stretch of the imine group would appear, typically in the 1640-1690 cm⁻¹ region, which may overlap with ring vibrations.

-

The N-H stretching region (3100-3500 cm⁻¹) would show complex bands corresponding to both the =N-H and -NH₂ groups of the amidine functional group.

Mass Spectrometry (MS) Data

Mass Spectrometry Data for Isonicotinamide [5][6][7]

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |

| 122 | High | Molecular Ion [M]⁺ |

| 106 | High | Fragment: [M - NH₂]⁺ |

| 78 | High | Fragment: [C₅H₄N]⁺ (pyridyl cation) |

| 51 | Medium | Fragment: [C₄H₃]⁺ |

Expected Differences for Isonicotinamidine:

-

The molecular weight of isonicotinamidine (C₆H₇N₃) is 121.14 g/mol . Therefore, the molecular ion peak [M]⁺ would appear at m/z 121.

-

The fragmentation pattern would be different. A likely primary fragmentation would be the loss of ammonia (NH₃) to give a fragment at m/z 104, rather than the loss of the NH₂ radical seen in isonicotinamide. The pyridyl cation at m/z 78 would likely still be a major fragment.

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data. These would be suitable for the analysis of isonicotinamidine, provided a pure sample is available.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). DMSO-d₆ is often a good choice for polar, aromatic compounds containing N-H protons.

-

Transfer: Transfer the solution into a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This requires a larger number of scans (often several hundred to thousands) due to the low natural abundance of ¹³C.

-

Use a wider spectral width (e.g., 0-200 ppm).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like TMS.

-

Integrate the peaks in the ¹H spectrum.

-

IR Spectroscopy Protocol (ATR)

-

Sample Preparation: No special preparation is needed for a solid sample when using an Attenuated Total Reflectance (ATR) accessory. Ensure the sample is dry and in powder form.

-

Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Analysis:

-

Place a small amount of the powdered sample onto the ATR crystal.

-

Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Cleaning: After analysis, clean the crystal thoroughly to remove all traces of the sample.

Mass Spectrometry Protocol (Electron Ionization - GC/MS)

This protocol is suitable for a volatile and thermally stable compound. For non-volatile compounds, Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) would be preferred.

-

Sample Preparation: Dissolve a small amount (~1 mg) of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) to make a dilute solution (~100 µg/mL).

-

GC-MS Setup:

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet, which is heated to volatilize the sample.

-

Separation: The sample travels through a heated capillary column (e.g., a DB-5ms), separating it from any impurities based on boiling point and column interaction.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer. In Electron Ionization (EI) mode, it is bombarded with a high-energy electron beam (typically 70 eV), causing it to ionize and fragment.

-

-

Mass Analysis: The resulting ions (the molecular ion and various fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Analysis Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like isonicotinamidine.

Caption: General workflow for spectroscopic characterization of a chemical compound.

References

- 1. Isonicotinamide(1453-82-3) 1H NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. spectrabase.com [spectrabase.com]

- 4. researchgate.net [researchgate.net]

- 5. Isonicotinamide | C6H6N2O | CID 15074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. 4-Pyridinecarboxamide [webbook.nist.gov]

Isonicotinamidine: A Guide to Safety, Toxicity, and Handling

Executive Summary

Isonicotinamidine is a research chemical with limited available safety and toxicological information. Due to this data gap, it must be treated as a substance with unknown toxicity. This guide provides a summary of the known information, extrapolated from a chlorinated analog, and outlines best practices for safe handling, storage, and disposal. The core principle when working with isonicotinamidine is the minimization of exposure through engineering controls, personal protective equipment, and adherence to strict laboratory protocols.

Hazard Identification and Classification

Specific toxicological data for isonicotinamidine, such as LD50 values, are not available. The Safety Data Sheet (SDS) for a related compound, 2-chloro-isonicotinamidine hydrochloride, indicates no specific hazard classification, which likely reflects a lack of data rather than a confirmation of safety. Therefore, it is prudent to handle isonicotinamidine as a potentially hazardous substance.

Potential, Unconfirmed Hazards:

-

Acute Toxicity: The toxicological properties have not been thoroughly investigated.

-

Skin Corrosion/Irritation: No data available.

-

Serious Eye Damage/Irritation: No data available.

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No data available.

-

Reproductive Toxicity: No data available.

Given the lack of data, researchers should assume the compound may be an irritant to the skin, eyes, and respiratory tract, and may be harmful if ingested or absorbed through the skin.

Physical and Chemical Properties

Quantitative data on the physical and chemical properties of isonicotinamidine are limited. The table below contains information for the related compound 2-chloro-isonicotinamidine hydrochloride.

| Property | Value (for 2-chloro-isonicotinamidine hydrochloride) |

| CAS Number | 82019-89-4 |

| Molecular Formula | C₆H₇ClN₃·HCl |

| Appearance | Data not available |

| Solubility | Data not available |

| Stability | Data not available |

Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure to chemicals with unknown toxicity.[1][2][3]

| Guideline Category | Recommendations |

| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including a lab coat, safety goggles with side shields or a face shield, and chemical-resistant gloves.[2][3] |

| Engineering Controls | All work with solid or solutions of isonicotinamidine should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[3] |

| Safe Handling Practices | Avoid contact with skin and eyes. Avoid inhalation of vapor or mist.[2] Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling. |

| Storage | Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. Containers that have been opened must be carefully resealed and kept upright to prevent leakage. |

| Spill Procedures | In case of a spill, ensure adequate ventilation and wear appropriate PPE.[2] Sweep up or vacuum spillage and collect in a suitable container for disposal. Avoid generating dust. |

First Aid Measures

In the event of exposure, follow these general first aid guidelines and seek immediate medical attention.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the victim to fresh air. If symptoms persist, seek medical attention. |

| Skin Contact | Immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention. |

| Eye Contact | Immediately flush with plenty of water. After initial flushing, remove any contact lenses and continue flushing for at least 15 minutes. Keep the eye wide open while rinsing. Get medical attention. |

| Ingestion | Wash out the mouth with copious amounts of water for at least 15 minutes. Seek medical attention. |

Experimental Protocols and Workflows

Due to the absence of specific published studies on the safety and toxicity of isonicotinamidine, detailed experimental protocols from cited experiments cannot be provided. However, a general workflow for handling a chemical with unknown toxicity is presented below. This workflow emphasizes a cautious and systematic approach to risk management.

Caption: General laboratory workflow for handling a chemical with unknown toxicity.

Logical Relationships in Risk Assessment

The risk associated with handling any chemical is a function of its inherent hazard and the level of exposure.[4] For a compound like isonicotinamidine with unknown hazards, the primary strategy for risk mitigation is the stringent control of exposure.

Caption: Relationship between hazard, exposure, and risk mitigation.

Conclusion

The current body of scientific literature lacks sufficient data to provide a comprehensive safety and toxicity profile for isonicotinamidine. Therefore, all laboratory activities involving this compound must be approached with a high degree of caution. Researchers and drug development professionals are urged to implement the general safety and handling guidelines outlined in this document, conduct thorough, site-specific risk assessments, and prioritize the minimization of all potential routes of exposure. Until robust toxicological data becomes available, isonicotinamidine should be treated as a substance of unknown and potentially significant hazard.

References

- 1. globalresearchchem.com [globalresearchchem.com]

- 2. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 3. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]

- 4. Overview of Risk Assessment - Applications of Toxicogenomic Technologies to Predictive Toxicology and Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Isonicotinamidine: A Detailed Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the laboratory-scale synthesis of isonicotinamidine, a key building block in medicinal chemistry. The primary synthesis route detailed is the Pinner reaction, a reliable method for converting nitriles to amidines. This protocol outlines a two-step process starting from 4-cyanopyridine, proceeding through an ethyl isonicotinimidate intermediate. Detailed experimental procedures, reagent specifications, and reaction conditions are provided to ensure reproducibility. Additionally, this guide includes quantitative data on reaction yields and physical properties of the synthesized compounds, along with diagrams illustrating the reaction pathway and experimental workflow.

Introduction

Isonicotinamidine and its derivatives are of significant interest in drug discovery and development due to their presence in various biologically active compounds. The amidine functional group can act as a strong hydrogen bond donor and a bioisosteric replacement for other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of molecules. The Pinner reaction, first described in the late 19th century, remains a cornerstone for the synthesis of amidines from nitriles.[1][2] This method involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt (a Pinner salt), which is subsequently converted to the corresponding amidine upon treatment with ammonia.[1]

This application note details a laboratory-scale protocol for the synthesis of isonicotinamidine hydrochloride from 4-cyanopyridine via the Pinner reaction.

Reaction Scheme

The synthesis of isonicotinamidine hydrochloride from 4-cyanopyridine proceeds in two main steps:

-

Formation of the Pinner Salt: 4-Cyanopyridine reacts with ethanol in the presence of anhydrous hydrogen chloride to form ethyl isonicotinimidate hydrochloride.

-